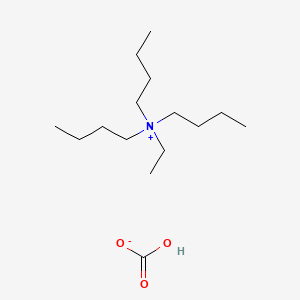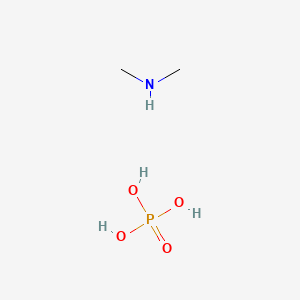
Dimethylamine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylamine phosphate is an organic compound that combines dimethylamine and phosphoric acid. It is a colorless, flammable gas with an ammonia-like odor. Dimethylamine is commonly encountered commercially as a solution in water at concentrations up to around 40% . This compound is significant in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylamine phosphate can be synthesized through the reaction of dimethylamine with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
(CH3)2NH+H3PO4→(CH3)2NH2H2PO4
This reaction involves mixing dimethylamine with phosphoric acid in a stoichiometric ratio, followed by careful control of temperature and pH to optimize yield.
Industrial Production Methods
Industrial production of this compound involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with phosphoric acid . This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylamine phosphate undergoes various chemical reactions, including:
Oxidation: Dimethylamine can be oxidized to form dimethylamine oxide.
Reduction: It can be reduced to form methylamine.
Substitution: Dimethylamine can undergo substitution reactions with halides to form dimethylammonium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like hydrochloric acid and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dimethylamine oxide.
Reduction: Methylamine.
Substitution: Dimethylammonium chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Dimethylamine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a buffer in biochemical experiments.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of herbicides, fungicides, and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of dimethylamine phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methylating agent, transferring methyl groups to nucleophiles. This process is crucial in various biochemical pathways, including the synthesis of neurotransmitters and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine: A simpler amine with one methyl group.
Trimethylamine: An amine with three methyl groups.
Diethylamine: An amine with two ethyl groups.
Uniqueness
Dimethylamine phosphate is unique due to its specific combination of dimethylamine and phosphoric acid, which imparts distinct chemical properties and reactivity. Its ability to act as a methylating agent and its role in various industrial applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
41035-89-6 |
|---|---|
Molekularformel |
C2H10NO4P |
Molekulargewicht |
143.08 g/mol |
IUPAC-Name |
N-methylmethanamine;phosphoric acid |
InChI |
InChI=1S/C2H7N.H3O4P/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
XGTXYBOCSYLHCD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



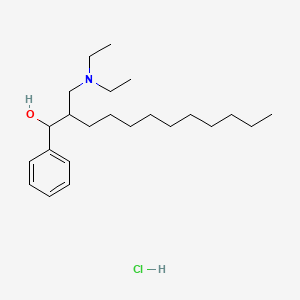
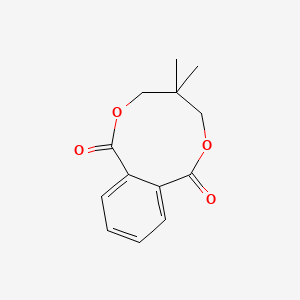
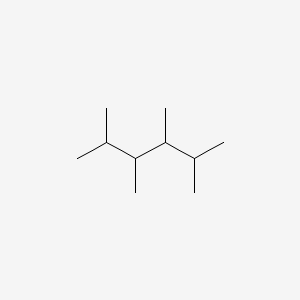
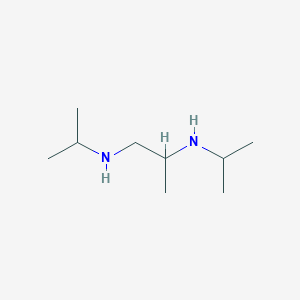
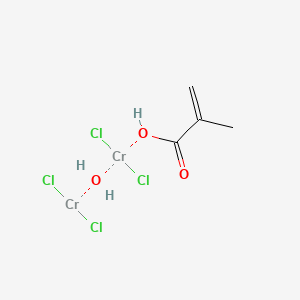
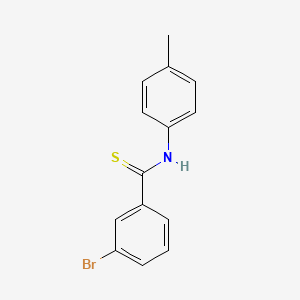
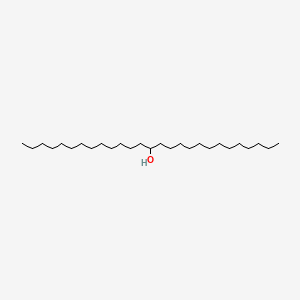
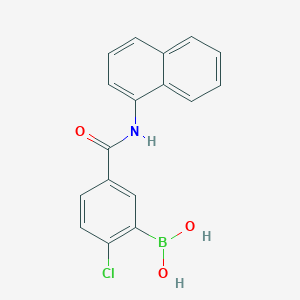
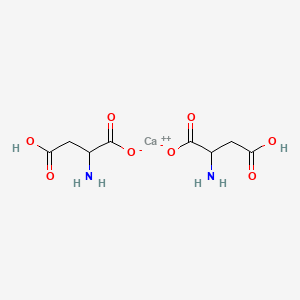


![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
